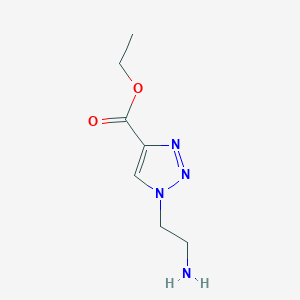

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by a 1,2,3-triazole core substituted with an ethyl carboxylate group at position 4 and a 2-aminoethyl side chain at position 1. This structure combines the rigidity of the triazole ring with the functional versatility of both ester and amine groups, making it a promising candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C7H12N4O2 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

ethyl 1-(2-aminoethyl)triazole-4-carboxylate |

InChI |

InChI=1S/C7H12N4O2/c1-2-13-7(12)6-5-11(4-3-8)10-9-6/h5H,2-4,8H2,1H3 |

InChI Key |

CHYNRNZJYOPUIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring.

Starting Materials: Ethyl azidoacetate and propargylamine.

Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Procedure: The ethyl azidoacetate and propargylamine are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.

Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The aminoethyl group enhances the compound’s ability to interact with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

The following sections compare Ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate with structurally related triazole derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Variations and Functional Group Impact

Triazole derivatives are highly tunable through substitutions at positions 1, 4, and 3. Key analogs include:

Key Observations :

- Aminoethyl vs.

- C5 Substituents : The absence of a substituent at C5 in the target compound contrasts with analogs like the 5-formyl derivative , where steric hindrance from the formyl group induces significant ring distortion (74.02° dihedral angle).

Physicochemical Properties

- Crystal Packing : Analogs like Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibit π-interactions (n→π*, lp···π, π···π) and hydrogen bonding (C–H···O/N), influencing solubility and stability .

- Thermal Stability: Oxadiazole-containing triazoles (e.g., ) show enhanced stability due to aromatic heterocycles, whereas aminoethyl-substituted derivatives may prioritize reactivity over thermal resilience.

- Molecular Weight : The target compound’s molecular weight is estimated to be ~199.21 g/mol (C₇H₁₁N₄O₂), intermediate between hydroxy-substituted (157.13 g/mol ) and oxadiazole-containing analogs.

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

This compound is synthesized through a cycloaddition reaction known as "click chemistry," which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. This method is favored due to its mild reaction conditions and high yield. The general synthetic route can be summarized as follows:

- Preparation of Azide : Reacting an amine with sodium azide.

- Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst.

- Esterification : The resulting triazole is esterified with ethanol to form the ethyl ester.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

- Gram-positive Bacteria : Studies have shown effectiveness against Staphylococcus aureus, with inhibition zones indicating strong antibacterial properties.

- Gram-negative Bacteria : The compound also demonstrates activity against Pseudomonas aeruginosa and other microbial strains.

A comparative analysis of inhibition zones for various compounds within the triazole class highlights the superior activity of this compound (Table 1).

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 18 |

| Methyl 1H-1,2,3-triazole-4-carboxylate | 14 |

| Other Triazole Derivatives | Varies |

Anticancer Activity

Research indicates that this compound possesses anticancer properties:

- Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Its triazole ring can bind to enzymes that regulate these processes.

- Case Studies : In vitro studies have demonstrated that this compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity through binding interactions. The aminoethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. This mechanism is critical for both antimicrobial and anticancer effects.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

- Precursor Preparation : Reacting an azide (e.g., 2-aminoethyl azide) with an alkyne derivative (e.g., ethyl propiolate) under mild conditions (25–60°C, ethanol/water solvent) .

- Catalyst Optimization : Using Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate to reduce byproduct formation. MgCO₃ may be added to neutralize acidic byproducts, improving yields .

- Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .

Methodological Tip : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMSO for sluggish reactions) to enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The triazole proton (δ 7.8–8.2 ppm) and ethyl carboxylate (δ 4.2–4.4 ppm for CH₂, δ 1.3–1.4 ppm for CH₃) are diagnostic. The 2-aminoethyl side chain shows δ 3.4–3.6 ppm (CH₂NH₂) .

- IR Spectroscopy : Confirm the carboxylate C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (C₇H₁₁N₅O₂: 217.09 g/mol) .

Validation : Cross-reference with X-ray crystallography (if crystalline) for unambiguous confirmation .

Q. What are the primary challenges in characterizing the stability of this compound under varying pH and temperature conditions?

- Hydrolysis Risk : The ethyl ester group is prone to hydrolysis in acidic/basic conditions. Stability studies (HPLC monitoring) in buffers (pH 2–12) at 25–60°C are critical .

- Thermal Degradation : DSC/TGA analysis reveals decomposition temperatures (>150°C). Store at –20°C in inert atmospheres for long-term stability .

Mitigation : Use prodrug strategies (e.g., tert-butyl esters) or lyophilization for pH-sensitive applications .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular conformation of this compound?

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., ethanol/water). The triazole ring and side-chain torsion angles are critical for bioactive conformations .

- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Key parameters:

Example : A related compound (Ethyl 1-benzyl-triazole-4-carboxylate) showed a planar triazole ring (deviation < 0.02 Å) via SHELX .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies involving triazole derivatives?

- Structural-Activity Analysis : Compare substituent effects. For example, bulky groups at position 5 reduce antifungal activity (NCI-H522 lung cancer cell assays: 75% inhibition vs. 68% with larger substituents) .

- Standardized Assays : Use identical cell lines (e.g., Candida albicans for antifungal studies) and controls (e.g., fluconazole) .

- Meta-Analysis : Pool data from >10 studies to identify trends (e.g., aminoethyl side chains enhance solubility but reduce membrane permeability) .

Q. How can computational chemistry methods (e.g., molecular docking, MD simulations) predict the interaction mechanisms of this compound with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to fungal CYP51 (target for azole antifungals). The triazole ring coordinates to heme iron, while the aminoethyl group forms H-bonds with Thr315 .

- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability in lipid bilayers. The ethyl carboxylate group may anchor the compound to hydrophilic regions .

Validation : Correlate computational ΔG values with experimental IC₅₀ data (R² > 0.85 indicates reliability) .

Q. What experimental designs are optimal for analyzing the compound’s pharmacokinetic properties, such as metabolic stability and tissue distribution?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify via LC-MS. The ester group is likely hydrolyzed by carboxylesterases .

- Tissue Distribution : Radiolabel the compound (¹⁴C at the carboxylate) and track accumulation in organs (e.g., liver, kidneys) using scintillation counting .

Advanced Tip : Use PBPK modeling (e.g., GastroPlus) to predict human dosing from rodent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.